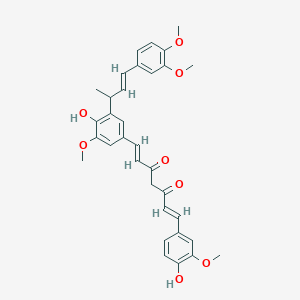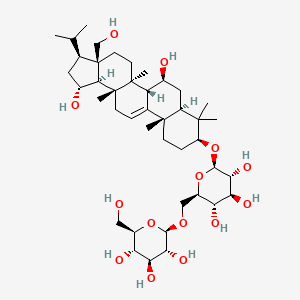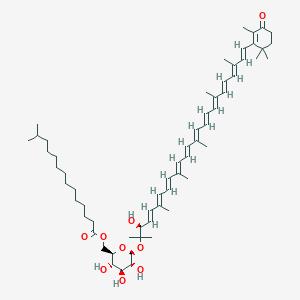
Dorastine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dorastine Hydrochloride is a chemical compound known for its diverse applications in medicinal chemistry. It is often utilized for its therapeutic properties, particularly in the treatment of various medical conditions. The compound is characterized by its molecular formula C20H22ClN3 and a molar mass of 339.862 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dorastine Hydrochloride typically involves the reaction of specific organic intermediates under controlled conditions. One common method includes the reaction of a substituted benzene derivative with a nitrogen-containing heterocycle. The reaction conditions often require the presence of a catalyst and a solvent to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves stringent control of temperature, pressure, and pH to ensure high yield and purity. The final product is usually purified through crystallization or chromatography techniques to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Dorastine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Dorastine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is utilized in studies involving cell signaling and metabolic pathways.
Medicine: this compound is investigated for its potential therapeutic effects in treating conditions such as allergies, anxiety, and nausea.
Industry: It is used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of Dorastine Hydrochloride involves its interaction with specific molecular targets in the body. It primarily acts by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various physiological effects, such as the inhibition of histamine release or the modulation of neurotransmitter levels .
Comparison with Similar Compounds
Hydroxyzine Hydrochloride: Used for its antihistamine properties.
Promazine Hydrochloride: Utilized in the treatment of anxiety and agitation.
Azelastine Hydrochloride: Known for its use in treating allergic rhinitis and conjunctivitis
Uniqueness: Dorastine Hydrochloride is unique in its specific molecular structure and the range of its applications. While similar compounds may share some therapeutic properties, this compound’s distinct chemical composition allows for unique interactions with biological targets, making it a valuable compound in both research and clinical settings.
Properties
CAS No. |
21228-28-4 |
|---|---|
Molecular Formula |
C20H24Cl3N3 |
Molecular Weight |
412.8 g/mol |
IUPAC Name |
8-chloro-2-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole;dihydrochloride |
InChI |
InChI=1S/C20H22ClN3.2ClH/c1-14-3-4-15(12-22-14)7-10-24-19-6-5-16(21)11-17(19)18-13-23(2)9-8-20(18)24;;/h3-6,11-12H,7-10,13H2,1-2H3;2*1H |
InChI Key |
XGGILFZLGXIRFW-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)CCN2C3=C(CN(CC3)C)C4=C2C=CC(=C4)Cl.Cl.Cl |
Canonical SMILES |
CC1=NC=C(C=C1)CCN2C3=C(CN(CC3)C)C4=C2C=CC(=C4)Cl.Cl.Cl |
Key on ui other cas no. |
21228-28-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-[(1-Oxidopyridin-1-ium-4-yl)methyl]-8-(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B1249686.png)











